Monoammonium glycyrrhizinate hydrate

Description

Historical Context and Botanical Origins in Scientific Inquiry

The scientific journey of monoammonium glycyrrhizinate is intrinsically linked to the licorice plant, primarily species like Glycyrrhiza glabra and Glycyrrhiza uralensis. nih.govnih.gov For centuries, the root of the licorice plant has been a cornerstone in traditional Chinese medicine and has also been used in Europe. nih.govnih.gov It was historically employed for a variety of purposes, including treating coughs, lung diseases, and liver ailments. nih.gov

The transition from traditional use to modern scientific inquiry led to the isolation and characterization of its primary active constituent, glycyrrhizic acid (also known as glycyrrhizin). mdpi.comnih.gov Monoammonium glycyrrhizinate is produced through the neutralization of glycyrrhizic acid with ammonia (B1221849). researchgate.netresearchgate.net This process creates a salt form that is studied for its specific properties. researchgate.netselectbotanical.com The main active component, glycyrrhizic acid, accounts for a significant portion of the licorice root's composition. nih.gov

Chemical Structure and Stereo-Isomeric Considerations Relevant to Research

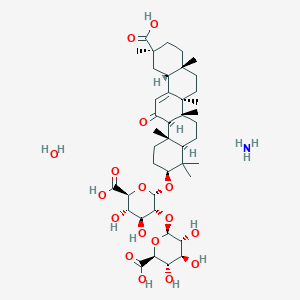

The chemical formula for monoammonium glycyrrhizinate hydrate (B1144303) is C42H67NO17. nih.gov The structure is that of a bola-type amphiphile, featuring a hydrophobic aglycone skeleton at one end and hydrophilic groups at the other. researchgate.netresearchgate.net This unique arrangement is central to its physicochemical behavior in aqueous solutions. researchgate.net

Monoammonium glycyrrhizinate is a derivative of glycyrrhizic acid. nih.gov Glycyrrhizic acid and its aglycone, glycyrrhetinic acid, exist as two primary stereoisomers: the 18α and 18β forms. nih.govnih.gov The naturally occurring and more biologically prevalent form is the 18β-isomer. nih.govresearchgate.net The 18β-isomer can be converted to the 18α-isomer under specific conditions, such as in an alkaline environment. nih.govnih.govresearchgate.net This stereochemical difference is significant, as the two isomers can exhibit different biological activities. nih.govresearchgate.net For instance, 18α-glycyrrhizic acid has been investigated for its hepatoprotective effects and was found in some studies to be more active than the 18β form in decreasing certain liver enzymes. nih.gov

The structure of monoammonium glycyrrhizinate consists of two main parts: a lipophilic (hydrophobic) aglycone and a hydrophilic sugar portion.

Glycyrrhetinic Acid Moiety : This is the aglycone part of the molecule and acts as the hydrophobic core. researchgate.net It is a pentacyclic triterpenoid (B12794562), specifically an oleanane-type triterpenoid, which features a complex five-ring structure. nih.gov This moiety is responsible for many of the compound's fundamental biological interactions. nih.govnih.gov

Glucuronic Acid Residues : Attached to the glycyrrhetinic acid moiety are two molecules of glucuronic acid. mdpi.comnih.gov These sugar residues, with their carboxylic acid groups, form the hydrophilic portion of the molecule. researchgate.netresearchgate.net This dual nature—hydrophobic and hydrophilic—classifies the molecule as an amphiphile, influencing its solubility and ability to form structures like micelles in solution. researchgate.net

| Component | Description | Key Feature | Reference |

|---|---|---|---|

| Core Structure | Glycyrrhizic Acid Salt | Ammoniated salt of a triterpenoid saponin | nih.govnih.gov |

| Isomers | 18β-glycyrrhizic acid and 18α-glycyrrhizic acid | The 18β form is naturally occurring; isomerization to 18α can occur under alkaline conditions. | nih.govresearchgate.net |

| Aglycone Moiety | Glycyrrhetinic Acid | A pentacyclic triterpenoid structure that forms the hydrophobic part of the molecule. | researchgate.netnih.gov |

| Sugar Residues | Two Glucuronic Acid molecules | Forms the hydrophilic part of the molecule. | mdpi.comnih.govresearchgate.net |

Overview of Established Biological Activities in Preclinical and In Vitro Models

In preclinical and in vitro research, monoammonium glycyrrhizinate has demonstrated a range of biological activities. These studies provide foundational knowledge about the compound's potential mechanisms of action.

Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties. selectbotanical.commedchemexpress.com Research suggests that glycyrrhizic acid can inhibit the activity of phospholipase A2 and cyclooxygenase, enzymes that play a role in inflammatory processes. selectbotanical.com Studies using murine models of inflammation have shown that niosomal delivery systems of ammonium (B1175870) glycyrrhizinate can improve its anti-inflammatory effects. nih.gov

Antiviral and Hepatoprotective Effects : Glycyrrhizic acid and its derivatives have been noted for their antiviral and hepatoprotective activities in laboratory settings. mdpi.comresearchgate.net In preclinical studies on rats with induced liver injury, treatment with monoammonium glycyrrhizinate was shown to reduce levels of liver enzymes like AST and ALT. medchemexpress.com

Anticancer Activity in Vitro : The anticancer potential of ammonium glycyrrhizinate has been explored using in vitro models. researchgate.net One study evaluated its effects on HeLa cell lines, finding an IC50 value of 282.45 µg/ml. researchgate.net In silico docking studies have also been conducted to explore its interaction with targets like EGFR tyrosine kinase. researchgate.net

Neuroprotective Effects : In a neuroblastoma cell line (SH-SY5Y) exposed to high glucose, ammonium glycyrrhizinate was observed to prevent cytotoxic effects and mitochondrial dysfunction. nih.gov In a diabetic mouse model, it was shown to attenuate neuropathic hyperalgesia. nih.gov

| Biological Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Murine models, Human cell lines | Improved anti-inflammatory response, inhibition of inflammatory enzymes. | selectbotanical.comnih.gov |

| Hepatoprotective | Rat models of liver injury | Reduced levels of liver enzymes (AST, ALT). | medchemexpress.com |

| Anticancer | HeLa cell lines (in vitro), In silico docking | Demonstrated cytotoxicity with an IC50 value of 282.45 µg/ml. | researchgate.net |

| Neuroprotective | SH-SY5Y cell line, Diabetic mice | Prevented high-glucose induced cytotoxicity and attenuated neuropathic pain. | nih.gov |

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYEXLTVQXZCA-VLQRKCJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157438 | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0, 132215-36-2 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Monoammonium Glycyrrhizinate Hydrate Action at Cellular and Molecular Levels

Elucidation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of monoammonium glycyrrhizinate are multifaceted, involving the targeted inhibition of several key enzymes that are critical to the propagation of the inflammatory response. These interactions occur at a molecular level, disrupting the synthesis of pro-inflammatory mediators.

Direct and Indirect Inhibition of Inflammatory Enzyme Activity

Monoammonium glycyrrhizinate and its active metabolite, glycyrrhetinic acid, interfere with the arachidonic acid cascade and other related inflammatory pathways through the modulation of several enzymes. This inhibition reduces the production of downstream signaling molecules that mediate inflammation, pain, and fever.

Monoammonium glycyrrhizinate, primarily through its active form glycyrrhizin (B1671929), demonstrates a significant inhibitory effect on Phospholipase A2 (PLA2) activity. PLA2 enzymes are crucial for initiating the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. Research indicates that glycyrrhizin can directly inhibit PLA2, thereby preventing the first step in the synthesis of prostaglandins (B1171923) and leukotrienes.

Studies on rat liver lysosomes have shown that treatment with venom phospholipase A2 induces the release of acid phosphatase, a marker of lysosomal membrane damage. The presence of 0.1 mM glycyrrhizin was found to inhibit this release. nih.gov Furthermore, glycyrrhizin was also shown to directly inhibit an acid phospholipase A2 present in the lysosomal membrane. nih.gov This suggests that the compound stabilizes lysosomal membranes by directly inhibiting the activity of phospholipase A2. nih.gov Another study confirmed that glycyrrhizin inhibits the PLA2-induced release of carboxyfluorescein from liposomes in a concentration-dependent manner, further illustrating its membrane-stabilizing and enzyme-inhibiting properties. nih.govscispace.com

| Experimental Model | Observation | Effective Concentration of Glycyrrhizin | Reference |

|---|---|---|---|

| Rat Liver Lysosomes | Inhibition of venom PLA2-induced acid phosphatase release. | 0.1 mM | nih.gov |

| Lysosomal Membrane | Direct inhibition of acid PLA2. | Not specified | nih.gov |

| D,L-dipalmitoyl phosphatidylcholine (DPPC) liposomes | Inhibition of PLA2-induced carboxyfluorescein (CF) release. | Concentration-dependent | nih.govscispace.com |

The lipoxygenase (LOX) pathway is another critical branch of the arachidonic acid cascade, leading to the synthesis of leukotrienes, which are potent chemoattractants and mediators of inflammation. While direct quantitative data such as IC50 values for monoammonium glycyrrhizinate are not extensively detailed in the available literature, molecular docking studies suggest a potential interaction.

These in-silico studies indicate that ammonium (B1175870) glycyrrhizinate can interact with 5-lipoxygenase (5-LOX). nih.gov This suggests that part of the compound's anti-inflammatory effect may be due to the suppression of leukotriene synthesis. This mechanism is consistent with the actions of other anti-inflammatory flavonoids, where inhibition of 5-LOX is a key feature. mdpi.com

One of the most well-documented anti-inflammatory mechanisms of monoammonium glycyrrhizinate is its interaction with the cyclooxygenase (COX) pathway, particularly its selective inhibition of COX-2. The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins like PGE2. nih.gov

Molecular docking studies have revealed that ammonium glycyrrhizinate (AG) fits better into the binding pocket of COX-2 compared to the constitutively expressed COX-1 isoform. nih.govresearchgate.net This selectivity is significant as COX-1 is involved in maintaining gastric mucosal integrity, and its inhibition is associated with gastrointestinal side effects. The interaction with COX-2 involves key amino acids such as Arg120 and Ser530. nih.gov In-silico analysis of glycyrrhizin, the parent compound, showed an encouraging docking score of -7.7 kcal/mol against the COX-2 enzyme.

Experimental studies support these computational findings. Glycyrrhizic acid (GA) has been shown to significantly inhibit the expression of COX-2 at both the protein and mRNA levels in infected macrophages. nih.govnih.gov This leads to a reduction in the biosynthesis of prostaglandin (B15479496) E2 (PGE2). nih.gov

| Compound | Finding | Method | Details | Reference |

|---|---|---|---|---|

| Ammonium Glycyrrhizinate (AG) | Preferential binding to COX-2 over COX-1. | Molecular Docking | Interacts with key amino acids Arg120 and Ser530 in the COX-2 binding pocket. | nih.gov |

| Glycyrrhizin | Inhibitory potential against COX-2. | Molecular Docking | Docking score of -7.7 kcal/mol. | Not available in snippets |

| Glycyrrhizic Acid (GA) | Inhibition of COX-2 expression. | Western Blot & RT-PCR | Significantly inhibited expression at both protein and mRNA levels in macrophages. | nih.govnih.gov |

Monoammonium glycyrrhizinate (MAG) has been shown to modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), an important second messenger with anti-inflammatory properties. Elevated intracellular cAMP levels generally suppress inflammatory responses. The concentration of cAMP is regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).

| Parameter | Control Group | LPS-Treated Group | LPS + MAG (5 mg/kg) | LPS + MAG (10 mg/kg) | LPS + MAG (20 mg/kg) | Reference |

|---|---|---|---|---|---|---|

| cAMP-PDE activity (U/mgprot) | Data not provided | Increased activity | Dose-dependent prevention of increase | Dose-dependent prevention of increase | Dose-dependent prevention of increase | nih.gov |

The final step in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) is catalyzed by prostaglandin E synthases (PGESs). There are several isoforms, with microsomal prostaglandin E synthase-1 (mPGES-1) being inducibly expressed in concert with COX-2 during inflammation.

Research demonstrates that ammonium glycyrrhizinate (AG) interacts with this family of enzymes. Molecular docking studies have revealed that AG exhibits a higher binding affinity for microsomal prostaglandin E synthase-2 (mPGES-2) compared to mPGES-1. nih.govresearchgate.net The interaction with mPGES-2 is robust, involving hydrogen bonds with key residues such as Thr109, Ser247, and a salt bridge with Arg296. nih.gov By inhibiting the PGES pathway, in conjunction with COX-2 inhibition, monoammonium glycyrrhizinate effectively suppresses the production of PGE2, a key mediator of inflammation and pain. nih.gov

Modulation of Key Inflammatory Signaling Pathways

Monoammonium glycyrrhizinate exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory response.

Monoammonium glycyrrhizinate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. patsnap.comnih.gov In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with MAG was found to suppress the activation of the NF-κB signaling pathway. nih.gov This inhibitory effect is achieved, in part, by preventing the degradation of IκB-α, the inhibitory subunit of NF-κB. medchemexpress.com While LPS significantly reduces IκB-α protein expression, MAG administration has been shown to increase its expression. medchemexpress.com Consequently, MAG significantly decreases the expression of the NF-κB p65 protein, a key component of the NF-κB complex. medchemexpress.com These findings indicate that the therapeutic mechanism of MAG in inflammatory conditions may be attributed to its inhibition of the NF-κB signaling pathway. nih.gov

High-mobility group box 1 (HMGB1) is a nuclear protein that, when released extracellularly, functions as a pro-inflammatory cytokine. nih.gov Glycyrrhizin, a compound structurally related to MAG, directly binds to HMGB1, thereby inhibiting its chemoattractant and mitogenic activities. nih.gov This binding interaction occurs with two shallow concave surfaces on both HMG boxes of the protein. nih.gov By binding to HMGB1, glycyrrhizin can trap the protein, inhibiting its interaction with receptors like RAGE and Toll-like receptors (TLR). semanticscholar.org This action is significant as HMGB1 can promote a "cytokine storm" through TLR interaction. semanticscholar.org Furthermore, glycyrrhizin has been shown to reduce the activity of influenza virus polymerase by antagonizing the binding of HMGB1 to the viral nucleoprotein. frontiersin.org Inhibiting HMGB1 with glycyrrhizic acid has been demonstrated to be a potential treatment for improving cardiovascular pathologies associated with hyperhomocysteinemia. nih.gov

Regulation of Cytokine and Chemokine Expression Profiles

MAG's anti-inflammatory properties are further demonstrated by its ability to modulate the expression of various cytokines and chemokines, tipping the balance from a pro-inflammatory to an anti-inflammatory state.

Research has consistently shown that Monoammonium glycyrrhizinate and its related compounds effectively reduce the production of key pro-inflammatory cytokines. In models of LPS-induced acute lung injury, MAG significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in bronchoalveolar lavage fluid. nih.govmedchemexpress.com Studies have demonstrated that MAG can down-regulate the level of TNF-α in the lung tissue of mice with acute lung injury. researchgate.netnih.gov Similarly, glycyrrhizin, a closely related compound, has been reported to downregulate the expression levels of TNF-α and Interleukin-6 (IL-6). nih.gov Other research indicates that glycyrrhizin can also decrease levels of Interleukin-17 (IL-17). nih.gov

Table 1: Effect of Monoammonium Glycyrrhizinate and Related Compounds on Pro-inflammatory Cytokines

| Cytokine | Effect | Model/Context | Source(s) |

|---|---|---|---|

| TNF-α | Downregulation/Reduction | LPS-induced acute lung injury | researchgate.net, nih.gov, medchemexpress.com, nih.gov |

| Downregulation | Zymosan-induced inflammation | nih.gov | |

| Downregulation | Rheumatoid Arthritis Model | researchgate.net | |

| IL-1β | Downregulation/Reduction | LPS-induced acute lung injury | nih.gov, medchemexpress.com |

| Downregulation | Zymosan-induced inflammation | nih.gov | |

| Downregulation | Rheumatoid Arthritis Model | researchgate.net | |

| IL-6 | Downregulation | Acetic acid/formalin-induced nociception | nih.gov |

| IL-17 | Decrease | TNBS-induced colitis (by Glycyrrhizin) | nih.gov |

| IL-8 | Inhibition | Human fetal lung fibroblast cell line | nih.gov |

In addition to suppressing pro-inflammatory mediators, Monoammonium glycyrrhizinate actively promotes an anti-inflammatory environment by increasing the levels of beneficial cytokines. Specifically, MAG has been shown to up-regulate the level of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, in the lung tissue of mice with LPS-induced acute lung injury. researchgate.netnih.gov Glycyrrhizin has also been reported to increase IL-10 levels in the context of colitis. nih.gov This dual action of inhibiting pro-inflammatory cytokines while enhancing anti-inflammatory ones underscores its regulatory role in the immune response.

Table 2: Effect of Monoammonium Glycyrrhizinate and Related Compounds on Anti-inflammatory Cytokines

| Cytokine | Effect | Model/Context | Source(s) |

|---|---|---|---|

| IL-10 | Upregulation | LPS-induced acute lung injury | researchgate.net, nih.gov |

| Increase | TNBS-induced colitis (by Glycyrrhizin) | nih.gov |

Analysis of Antiviral Mechanisms

Monoammonium glycyrrhizinate and its parent compound, glycyrrhizic acid, exhibit a broad spectrum of antiviral activities through multiple mechanisms. patsnap.comnih.gov One primary mechanism is the interference with the viral replication cycle. patsnap.comnih.gov For instance, MAG can inhibit the synthesis of viral proteins by disrupting viral mRNA transcription. patsnap.com

A key antiviral strategy of these compounds is the inhibition of viral entry into host cells. nih.govnih.gov Diammonium glycyrrhizinate, a derivative, has been shown to effectively block the entry of several human coronaviruses, including SARS-CoV-2 and its variants. nih.gov This is achieved by interrupting the interaction between the viral spike protein and the host cell. nih.gov Research suggests that glycyrrhizic acid can directly interact with the spike protein on the SARS-CoV-2 envelope, which blocks the binding and fusion events necessary for the viral life cycle. nih.gov Furthermore, it may prevent virus replication by interacting with ACE2, the receptor for SARS-CoV-2. nih.gov Another proposed mechanism involves glycyrrhizic acid acting as an inhibitor of the viral main protease (Mpro), which is crucial for viral replication. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 18-glycyrrhetic acid 3-omonoglucuronide |

| Acetic acid |

| Acetylsalicylic acid |

| Ammonium glycyrrhizinate |

| Cortisol |

| Cortisone |

| Diammonium glycyrrhizinate |

| Disodium glycyrrhetinic acid hemiphthalate |

| Formalin |

| Glycyrrhetinic acid |

| Glycyrrhizic acid |

| Glycyrrhizin |

| Interleukin-10 (IL-10) |

| Interleukin-17 (IL-17) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Monoammonium glycyrrhizinate (MAG) |

| Monoammonium glycyrrhizinate hydrate (B1144303) |

| Thymoquinone |

| Tumor Necrosis Factor-alpha (TNF-α) |

Interference with Viral Entry into Host Cells

Monoammonium glycyrrhizinate hydrate, primarily through its active component glycyrrhizic acid (GA), has been shown to impede the entry of various viruses into host cells. patsnap.compatsnap.com A key mechanism is the direct interaction with viral surface proteins that are crucial for attachment to host cell receptors. nih.govnih.gov For instance, in the case of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), GA has been found to bind to the virus's spike (S) protein. nih.govnih.govresearchgate.net This interaction can block the S protein from binding to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, a critical step for viral entry. nih.govmdpi.com

Further studies using pseudotyped viruses have confirmed that pretreatment of the virus, but not the host cells, with GA significantly reduces infection, indicating that the compound's primary target is the virus itself. nih.govnih.gov Molecular docking analyses have identified potential binding pockets for GA on the S protein, including at the direct interface with ACE2 and within the receptor-binding domain (RBD), which may disrupt the conformational changes necessary for receptor interaction. nih.govfao.org This interference with the initial stages of the viral lifecycle is a critical aspect of its antiviral activity. Research has also indicated that a derivative, diammonium glycyrrhizinate (DG), effectively reduces infections of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, by inhibiting the process of virus entry into cells. nih.gov

Direct Inhibition of Viral Replication Enzymes (e.g., DNA Polymerase, Reverse Transcriptase)

Beyond preventing viral entry, monoammonium glycyrrhizinate demonstrates the ability to directly inhibit key enzymes that are essential for viral replication within the host cell. patsnap.com This includes enzymes such as DNA polymerase and reverse transcriptase. patsnap.com For example, glycyrrhizin has been noted to interfere with the replication cycle of various viruses, including herpes simplex virus, by inhibiting the synthesis of viral proteins through interference with viral mRNA transcription. patsnap.com

In the context of Human Immunodeficiency Virus (HIV), glycyrrhizin and its derivatives have been investigated for their inhibitory effects on reverse transcriptase, a critical enzyme for the retrovirus's replication. nih.gov While some studies suggest a direct inhibitory effect on this enzyme, others indicate a more complex mechanism of action. nih.govnih.gov For instance, a sulfated derivative of glycyrrhizin, glycyrrhizin sulfate (B86663) (GLS), was found to be a more potent inhibitor of HIV reverse transcriptase than the parent compound. nih.gov Additionally, some glycyrrhizic acid conjugates have demonstrated anti-HIV activity by minimizing the DNA polymerase activity of the virus's reverse transcriptase. frontiersin.org

Stimulation of Antiviral Interferon Production

A significant aspect of the antiviral action of monoammonium glycyrrhizinate is its ability to stimulate the production of interferons, which are key signaling proteins in the innate immune response against viral infections. patsnap.com Specifically, glycyrrhizin has been shown to enhance the production of interferon-gamma (IFN-γ). nih.gov

Characterization of Immunomodulatory Mechanisms

This compound exhibits significant immunomodulatory properties, influencing both the innate and adaptive immune systems to bolster the body's defense mechanisms.

Enhancement of Innate Immune Cell Functions (e.g., Natural Killer Cells, Macrophages)

The compound has been shown to enhance the functions of key innate immune cells, including natural killer (NK) cells and macrophages. patsnap.com Glycyrrhizic acid can augment NK cell activity, which is vital for the early recognition and elimination of virally infected cells. nih.gov

Furthermore, glycyrrhizin enhances the activity of macrophages. It has been observed to increase the production of nitric oxide (NO) from activated macrophages, a molecule involved in the killing of tumor cells and pathogens. worldscientific.com Glycyrrhizic acid also promotes the polarization of macrophages towards the M1 phenotype, which is characterized by the increased expression of co-stimulatory molecules like CD80 and CD86, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.govnih.gov This M1 polarization enhances the phagocytic and bactericidal capacity of macrophages. nih.gov Additionally, glycyrrhizin has been shown to suppress macrophage activation induced by various factors and inhibit the release of pro-inflammatory mediators. frontiersin.orgmdpi.com

Influence on Adaptive Immune Cell Balance (e.g., Th1 and Th2 Cell Subsets)

Monoammonium glycyrrhizinate also plays a crucial role in modulating the adaptive immune response by influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) cells. patsnap.com This balance is critical for an appropriate immune response, with Th1 cells being primarily involved in cell-mediated immunity against intracellular pathogens and Th2 cells driving humoral immunity and allergic responses.

Glycyrrhizic acid has been shown to modulate the Th1/Th2 balance, often promoting a Th1-dominant response. nih.gov It can increase the production of the Th1 cytokine IFN-γ while reducing the production of the Th2 cytokine IL-4. nih.govnih.gov This shift towards a Th1 response is beneficial for clearing viral infections. In some contexts, it has been observed to decrease the generation of Th2 cells while increasing Th1 cells from naïve T helper cells. nih.gov This modulation helps to maintain immune homeostasis and prevent excessive or inappropriate immune reactions. patsnap.com

Investigation of Hepatoprotective Mechanisms in Experimental Hepatic Injury Models

Monoammonium glycyrrhizinate has demonstrated significant hepatoprotective effects in various experimental models of liver injury, such as those induced by carbon tetrachloride (CCl4). jst.go.jpscispace.commdpi.com Its protective mechanisms are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.

In CCl4-induced liver injury models, glycyrrhizin treatment has been shown to attenuate the increase in serum aminotransferase levels and reduce hepatic malondialdehyde, a marker of oxidative stress. jst.go.jpscispace.com It also mitigates the depletion of reduced glutathione (B108866), an important antioxidant. jst.go.jp A key mechanism appears to be the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. jst.go.jpmdpi.com

Furthermore, glycyrrhizin downregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). jst.go.jpscispace.com It also inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses in the liver. patsnap.comnih.gov By suppressing these inflammatory pathways, glycyrrhizin reduces liver inflammation and subsequent damage. Additionally, it has been shown to attenuate hepatocyte apoptosis by modulating the p53-mediated mitochondrial pathway. nih.gov Studies have also pointed to the activation of the Nrf2/ARE pathway as a mechanism for its protective effects against acute liver injury. nih.govnih.gov

Interactive Data Tables

Table 1: Antiviral Mechanisms of this compound

| Mechanism | Target Virus/Component | Observed Effect | Reference |

|---|---|---|---|

| Interference with Viral Entry | SARS-CoV-2 Spike Protein | Binds to the spike protein, potentially blocking its interaction with the ACE2 receptor. | nih.govnih.govresearchgate.net |

| Human Coronaviruses (HCoV-OC43, HCoV-229E) | Reduces viral infection by inhibiting entry. | nih.gov | |

| Inhibition of Viral Replication Enzymes | HIV Reverse Transcriptase | Inhibits enzyme activity, particularly by sulfated derivatives. | nih.gov |

| Viral mRNA Transcription | Interferes with the synthesis of viral proteins in viruses like herpes simplex. | patsnap.com |

| Stimulation of Antiviral Interferons | Host Immune Cells | Enhances the production of Interferon-gamma (IFN-γ) in lymphocytes and macrophages. | nih.gov |

Table 2: Immunomodulatory Effects of this compound

| Immune Component | Effect | Key Markers/Mediators | Reference |

|---|---|---|---|

| Innate Immunity | |||

| Natural Killer (NK) Cells | Enhances cytolytic activity. | - | nih.gov |

| Macrophages | Promotes M1 polarization and enhances phagocytosis. | Increased CD80, CD86, TNF-α, IL-6, IL-12, Nitric Oxide. | nih.govworldscientific.comnih.gov |

| Adaptive Immunity |

Table 3: Hepatoprotective Mechanisms of this compound in Experimental Models

| Experimental Model | Protective Mechanism | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| CCl4-induced Liver Injury | Antioxidant Effect | Induction of Heme Oxygenase-1 (HO-1), Increased Glutathione. | jst.go.jpscispace.commdpi.com |

| Anti-inflammatory Effect | Downregulation of TNF-α, iNOS, COX-2; Inhibition of NF-κB activation. | jst.go.jpscispace.comnih.gov | |

| Anti-apoptotic Effect | Modulation of the p53-mediated mitochondrial pathway. | nih.gov |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) Pathway

Monoammonium glycyrrhizinate (MAG) has been shown to exert protective effects within the body by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) pathway. nih.govnih.gov This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf-2 is kept inactive in the cytoplasm by a repressor protein called Keap1, which facilitates its degradation. mdpi.comlifestylematrix.com However, in the presence of stressors or activators like MAG, this bond is disrupted. lifestylematrix.com

Research indicates that the glycyrrhizinate component is responsible for triggering this activation. nih.gov The activation allows Nrf-2 to translocate into the cell nucleus. mdpi.com Once in the nucleus, Nrf-2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). nih.govmdpi.com This binding initiates the transcription of a wide array of protective genes, including those for phase II detoxifying enzymes and antioxidant proteins. nih.govresearchgate.net Studies have demonstrated that MAG promotes the nuclear accumulation of Nrf-2 and enhances its transcriptional activity, leading to an increased expression of Nrf-2 target genes. nih.gov This activation of the Nrf-2/ARE signaling pathway is a crucial mechanism behind the compound's ability to mitigate cellular damage from various insults, including inflammation and oxidative stress. nih.govnih.govmdpi.com For instance, in heat-stressed calf intestinal epithelial cells, MAG was found to upregulate the expression of Nrf-2, which helps in eliminating reactive oxygen species and reducing intestinal oxidative stress. nih.govresearchgate.net

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound demonstrates a significant capacity to attenuate oxidative stress by reducing the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS—highly reactive molecules like superoxide (B77818) anions and hydroxyl radicals—and the body's ability to neutralize them with antioxidants. nih.govmdpi.com This imbalance can lead to cellular damage, protein denaturation, and cell death. nih.govsemanticscholar.org

MAG combats oxidative stress through several mechanisms. It has been shown to directly inhibit the production of ROS and enhance the body's endogenous antioxidant defense systems. nih.govnih.gov Key markers of oxidative stress are consistently modulated by MAG treatment in research models. For example, the level of Malondialdehyde (MDA), a product of lipid peroxidation and an indicator of oxidative damage, is significantly decreased in the presence of MAG. researchgate.netnih.govmedchemexpress.com Concurrently, MAG treatment increases the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and the levels of Glutathione (GSH). nih.govresearchgate.netnih.govmedchemexpress.com SOD is a primary scavenger of superoxide radicals, while GSH is a vital component of the cellular antioxidant defense system. nih.gov

In studies involving drug-induced hepatotoxicity and heat stress on intestinal cells, MAG pretreatment consistently reversed the depletion of GSH and the reduction in SOD activity while lowering elevated MDA levels. nih.govresearchgate.netmedchemexpress.com This restoration of the oxidant/antioxidant balance is fundamental to its protective effects. nih.govresearchgate.net

| Model System | Effect of Monoammonium Glycyrrhizinate (MAG) | Key Findings on Oxidative Stress Markers | Reference |

|---|---|---|---|

| RIF- and INH-Induced Liver Injury in Rats | Protective | Elevated hepatic GSH levels and markedly reduced MDA levels at 14 and 21-day time points. | medchemexpress.com |

| Heat-Stressed Calf Intestinal Epithelial Cells | Protective | Significantly increased Total Antioxidant Capacity (T-AOC) and SOD activity; significantly decreased MDA and nitric oxide levels. | nih.govresearchgate.net |

| Isoproterenol-Induced Myocardial Ischemia in Rats | Protective | Increased SOD and GSH activities while decreasing MDA concentration in heart tissue. | nih.gov |

Modulation of Hepatic Detoxifying Enzyme Activities

Monoammonium glycyrrhizinate plays a role in modulating the activity of hepatic detoxifying enzymes, a function closely linked to its activation of the Nrf-2 pathway. The liver's detoxification process is broadly divided into Phase I and Phase II reactions. askthescientists.com Phase II detoxification involves enzymes that conjugate toxins, making them more water-soluble and easier to excrete from the body. askthescientists.com

The Nrf-2 pathway is a master regulator of many of these Phase II detoxifying and antioxidant enzymes. nih.govresearchgate.net By activating Nrf-2, MAG stimulates the Antioxidant Response Element (ARE), leading to the increased expression of genes that encode for enzymes like Glutathione S-transferases (GSTs). nih.govmosaicdx.com GSTs are a critical family of Phase II enzymes that catalyze the conjugation of glutathione to a wide variety of toxins and electrophiles, neutralizing their harmful effects. mosaicdx.com

In a study on heat-stressed intestinal epithelial cells, MAG treatment upregulated the expression of the antioxidant-related gene GSTT1, a member of the Glutathione S-transferase family, via the Nrf-2 pathway. nih.govresearchgate.net This demonstrates a direct mechanistic link between MAG, Nrf-2 activation, and the enhancement of the cellular detoxification machinery, which is crucial for protecting the liver and other tissues from chemical-induced damage.

Preservation of Cellular Membrane Integrity

A key aspect of the protective mechanism of monoammonium glycyrrhizinate is its ability to preserve the integrity of cellular membranes. nih.govnih.gov The cell membrane is highly susceptible to damage from oxidative stress, particularly through a process called lipid peroxidation, which can compromise its structure and function, leading to cell death. nih.gov

MAG's membrane-protective effects are multifaceted. nih.gov Primarily, its potent antioxidant activity, as detailed in section 2.4.2, reduces the levels of ROS that can attack and damage membrane lipids. nih.govnih.gov By scavenging these free radicals, MAG helps prevent the chain reactions of lipid peroxidation, thereby maintaining the fluidity and stability of the cell membrane. nih.gov

Furthermore, evidence of membrane preservation comes from studies measuring the leakage of intracellular enzymes. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the extracellular space when the cell membrane is damaged. researchgate.net Studies have shown that treatment with MAG significantly reduces the release of LDH from cells exposed to stressors like heat, indicating a stabilization of the cell membrane. researchgate.net This membrane-stabilizing effect is crucial for preventing cell lysis and subsequent tissue damage. nih.govnih.gov

Interactions with Hepatic Transporters (e.g., Mrp2, Ntcp, Oatp1A4)

Monoammonium glycyrrhizinate has been shown to exert a regulatory influence on the expression of key hepatic transporters, which are critical for the uptake and excretion of bile acids, bilirubin (B190676), and various drugs in the liver. nih.govnih.gov Dysregulation of these transporters is a hallmark of drug-induced liver injury (DILI). nih.gov Specifically, MAG has been found to modulate the expression of Multidrug resistance-associated protein 2 (Mrp2), the sodium-taurocholate cotransporting polypeptide (Ntcp), and the organic anion-transporting polypeptide 1A4 (Oatp1a4). nih.govnih.gov

In a rat model of DILI induced by rifampicin (B610482) (RIF) and isoniazid (B1672263) (INH), the expression of the efflux transporter Mrp2 was significantly increased, while the uptake transporters Ntcp and Oatp1a4 were reduced. nih.govnih.gov Pre-treatment with MAG was able to counteract these changes, suggesting a mechanism for its hepatoprotective effects. nih.govnih.gov MAG administration led to a reduction in the pathologically high expression of Mrp2 and a significant elevation in the expression of Ntcp. nih.gov Furthermore, the immunoreaction intensity of Oatp1a4 was substantially increased in the MAG-treated groups. nih.gov This regulatory effect on hepatic transporters helps to restore the homeostasis of bile acids and bilirubin, thereby mitigating liver injury. nih.gov

| Hepatic Transporter | Function | Effect of RIF- & INH-Induced Injury | Effect of MAG Treatment | Reference |

|---|---|---|---|---|

| Mrp2 (Multidrug resistance-associated protein 2) | Efflux transporter (moves substances out of liver cells) | Significantly Increased (up to 990%) | Reduced the increased expression | nih.govnih.gov |

| Ntcp (Na+-taurocholate cotransporting polypeptide) | Uptake transporter (moves substances into liver cells) | Decreased | Significantly Elevated (up to 180%) | nih.govnih.gov |

| Oatp1a4 (Organic anion-transporting polypeptide 1A4) | Uptake transporter (moves substances into liver cells) | Decreased | Significantly Increased (up to 420%) | nih.govnih.gov |

Exploration of Cardioprotective Mechanisms in Myocardial Ischemic Models

Monoammonium glycyrrhizinate has demonstrated significant cardioprotective effects in experimental models of myocardial ischemic injury (MII). nih.govnih.gov Myocardial ischemia occurs when blood flow to the heart muscle is restricted, leading to a lack of oxygen, an accumulation of waste products, and subsequent tissue damage. frontiersin.org Research using a rat model where MII was induced by isoproterenol (B85558) showed that MAG treatment could reduce cardiac damage, improve heart morphology, and preserve cardiac function. nih.govresearchgate.netnih.gov The underlying mechanisms for this protection are multifaceted, involving the compound's ability to counteract the pathological processes triggered by ischemia. nih.gov

Inhibition of Oxidative Stress in Myocardial Tissue

A primary mechanism behind the cardioprotective effect of monoammonium glycyrrhizinate is its potent inhibition of oxidative stress within the myocardial tissue. nih.govnih.gov During myocardial ischemia, there is a massive burst of reactive oxygen species (ROS), which overwhelms the heart's antioxidant defenses and leads to significant cellular damage. nih.govfrontiersin.org

| Oxidative Stress Marker | Effect of Ischemia (ISO Group) | Effect of MAG Treatment | Reference |

|---|---|---|---|

| MDA (Malondialdehyde) | Obviously Increased | Decreased | nih.gov |

| SOD (Superoxide Dismutase) | Decreased | Increased | nih.gov |

| GSH (Glutathione) | Decreased | Increased | nih.gov |

Regulation of Intracellular Calcium Homeostasis via L-Type Calcium Channels (ICa-L)

Monoammonium glycyrrhizinate (MAG) demonstrates a significant influence on cellular function by modulating intracellular calcium (Ca2+) levels, specifically through its interaction with L-type calcium channels (LTCCs). nih.gov The L-type calcium channel is a critical component in various physiological processes, including membrane excitability and the regulation of Ca2+ homeostasis. nih.gov Research into the cardioprotective effects of MAG has revealed that its mechanism of action involves the regulation of these channels. nih.gov

In studies examining myocardial ischemic injury, MAG has been shown to reduce calcium influx by inhibiting LTCCs. nih.gov This inhibitory action helps to maintain calcium homeostasis within the cell, which is crucial for preventing cellular damage under ischemic conditions. nih.gov The influx of Ca2+ through LTCCs is a key factor in the cardiac action potential, and excessive influx can lead to cellular injury. nih.gov By mitigating this, MAG exerts a protective effect. nih.gov The mechanism underlying this cardioprotective effect is linked to both the regulation of oxidative stress and the direct reduction of calcium influx via the inhibition of these specific channels. nih.gov

The table below summarizes the key findings regarding the interaction between Monoammonium Glycyrrhizinate and L-Type Calcium Channels.

| Feature | Description | Reference |

| Target Channel | L-Type Calcium Channels (ICa-L) | nih.gov |

| Primary Effect | Inhibition of the channel, leading to reduced calcium influx. | nih.gov |

| Cellular Outcome | Regulation of intracellular Ca2+ homeostasis. | nih.gov |

| Pharmacological Consequence | Contributes to cardioprotective effects against myocardial ischemic injury. | nih.gov |

Other Investigated Pharmacological Actions and Their Underlying Mechanisms

Monoammonium glycyrrhizinate possesses recognized anti-ulcer properties, which are attributed to a multifaceted mechanism. patsnap.com Its therapeutic action in this area is partly mediated by its ability to enhance the integrity of cellular membranes and scavenge free radicals. patsnap.com The compound's anti-inflammatory properties also play a crucial role. patsnap.comfarmaciajournal.com

The anti-ulcer effect is connected to its broader anti-inflammatory mechanism, which involves the inhibition of key enzymes like phospholipase A2 (PLA2). patsnap.com By inhibiting PLA2, MAG reduces the production of pro-inflammatory mediators such as prostaglandins, which can be involved in ulcerogenesis. patsnap.com Furthermore, its antioxidant activities contribute to protecting the gastric mucosa from oxidative damage, a key factor in the formation of ulcers. patsnap.comfarmaciajournal.com Compounds derived from Glycyrrhiza glabra, including MAG, have demonstrated antioxidant activity in intestinal disorders by regulating the production of cytokines and genes involved in oxidative stress. farmaciajournal.com

Monoammonium glycyrrhizinate exhibits significant antinociceptive, or pain-reducing, effects. nih.gov Its mechanism of action involves the modulation of inflammatory and pain pathways. nih.gov Studies have shown that a single administration of ammonium glycyrrhizinate can produce long-lasting antinociceptive effects in various animal models of pain, including those induced by acetic acid, formalin, and zymosan. nih.gov

The antinociceptive effect appears to be strongly linked to its anti-inflammatory actions. nih.gov The modulation of pain is a complex process involving descending control pathways from the brainstem that can inhibit or facilitate pain signals at the spinal cord level. nih.govtmc.edu Key neurotransmitters in these pathways include monoamines like serotonin (B10506) and noradrenaline. nih.gov Ammonium glycyrrhizinate's ability to reduce inflammation mediators, such as those derived from the cyclooxygenase (COX) pathway, is a likely contributor to its pain-relieving properties. nih.gov Molecular docking studies suggest that the compound has a notable affinity for COX-2 and microsomal prostaglandin E synthase type-2, key enzymes in the production of pro-inflammatory prostaglandins that sensitize nociceptors. nih.gov The compound has been shown to inhibit both the early (neurogenic) and late (inflammatory) phases of the formalin test, indicating a broad-spectrum antinociceptive activity. nih.gov

The table below details the findings from various pain models used to evaluate the antinociceptive effects of Ammonium Glycyrrhizinate.

| Pain Model | Effect of Ammonium Glycyrrhizinate | Underlying Mechanism Indication | Reference |

| Acetic Acid-Induced Writhing | Significant reduction in the number of writhes. | Inhibition of visceral pain mediators. | nih.gov |

| Formalin Test (Late Phase) | Strong inhibition of licking/biting behavior. | Attenuation of inflammatory pain. | nih.gov |

| Zymosan-Induced Hyperalgesia | Reduction in heat hyperalgesia. | Modulation of inflammation-induced pain sensitization. | nih.gov |

Ammonium glycyrrhizinate has demonstrated neuroprotective capabilities, particularly by counteracting apoptosis (programmed cell death) and mitochondrial dysfunction. nih.govresearchgate.net These mechanisms are critical in the context of neurodegenerative processes and neuronal damage, such as that induced by high glucose levels in diabetic neuropathy. nih.govnih.gov

In experimental models using neuroblastoma cells exposed to high glucose, ammonium glycyrrhizinate was able to prevent the cytotoxic effects and mitochondrial fragmentation that typically lead to cell death. researchgate.net Mitochondria play a central role in the intrinsic apoptotic pathway. mdpi.com Pathological stimuli can lead to mitochondrial dysfunction, which triggers the release of pro-apoptotic factors. mdpi.com Research has shown that ammonium glycyrrhizinate treatment helps to preserve mitochondrial integrity and function under cellular stress. nih.govresearchgate.net This protective effect involves the modulation of key proteins in the apoptotic cascade. Specifically, it can influence the expression of the Bcl-2 family of proteins, which are crucial regulators of mitochondrial-mediated apoptosis. mdpi.com By preventing mitochondrial fragmentation and the subsequent steps of the apoptotic cascade, ammonium glycyrrhizinate helps to ensure neuronal survival. nih.govresearchgate.net

Advanced Analytical and Characterization Techniques in Chemical and Biochemical Research

High-Resolution Chromatographic and Mass Spectrometric Approaches

High-resolution chromatography and mass spectrometry are indispensable tools for the detailed analysis of monoammonium glycyrrhizinate hydrate (B1144303) and related compounds found in its natural source, the licorice root (Glycyrrhiza species). tcichemicals.comresearchgate.net These techniques provide the sensitivity and specificity required to separate and identify components even in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying monoammonium glycyrrhizinate in various samples, including raw materials and finished products. tcichemicals.comresearchgate.net A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase gradient. juniperpublishers.com

For instance, a validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of monoammonium glycyrrhizinate and other compounds. researchgate.net The chromatographic conditions often involve a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. juniperpublishers.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, such as 254 nm, where glycyrrhizic acid exhibits strong absorbance. researchgate.netresearchgate.netresearchgate.net

The purity of monoammonium glycyrrhizinate is often reported as a percentage based on the peak area in the chromatogram. tcichemicals.comtcichemicals.com For example, a purity of >75.0% (HPLC) is a common specification for commercial-grade monoammonium glycyrrhizinate. tcichemicals.comtcichemicals.com Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. researchgate.netresearchgate.net

Table 1: Example of HPLC Method Parameters for Monoammonium Glycyrrhizinate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netmdpi.com |

| Mobile Phase | Gradient of phosphate buffer and acetonitrile | juniperpublishers.comresearchgate.net |

| Detection Wavelength | 254 nm | researchgate.netresearchgate.netresearchgate.net |

| Linearity (r²) | >0.999 | researchgate.netresearchgate.net |

| Average Recovery | 99.93 ± 0.26% | researchgate.net |

Untargeted metabolomics studies of Glycyrrhiza glabra (licorice), the source of monoammonium glycyrrhizinate, heavily rely on the high resolution and sensitivity of Ultra-Performance Liquid Chromatography–Time of Flight Tandem Mass Spectrometry (UPLC-TOF-MS/MS). researchgate.netnih.gov This powerful technique allows for the comprehensive profiling of a wide range of metabolites in a single analysis. nih.govsigmaaldrich.com

In a typical UPLC-TOF-MS/MS workflow, a UPLC system provides rapid and high-resolution separation of the complex mixture of compounds present in a licorice extract. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured with high accuracy by the TOF analyzer. cjnmcpu.com The "MSe" function allows for the simultaneous acquisition of both low-energy (for precursor ion information) and high-energy (for fragmentation data) scans, providing comprehensive structural information for identification purposes. nih.gov

This approach has been successfully used to identify numerous compounds in licorice extracts, including triterpene saponins (B1172615) (like glycyrrhizic acid), flavonoids, and chalcones. sigmaaldrich.comnih.gov The resulting data can be used to create detailed metabolite profiles, which can be valuable for differentiating between different Glycyrrhiza species or for identifying potential biomarkers. researchgate.netnih.gov For instance, studies have identified dozens of compounds, with glycyrrhizic acid being a major component. nih.govsigmaaldrich.com

To identify minor or trace components in complex matrices like licorice extracts, a combination of high-pressure solid-phase extraction (SPE) with HPLC-MS is often employed. nih.govnih.gov SPE serves as a crucial sample preparation step to selectively isolate and enrich analytes of interest, thereby reducing matrix interference and improving the sensitivity of the subsequent analysis. unibo.itmdpi.com

Various sorbents can be used for SPE, including traditional C18 materials and newer, more selective materials like porous alkyl-pyridinium polymers or ionic liquid-based silica (B1680970) sorbents. nih.govnih.gov These advanced sorbents can offer higher selectivity for specific classes of compounds, such as the triterpenoid (B12794562) saponins (e.g., glycyrrhizin) and flavonoids (e.g., liquiritin) found in licorice. nih.govnih.gov

Following extraction and concentration, the enriched sample is analyzed by HPLC coupled with mass spectrometry (HPLC-MS). This allows for the separation and sensitive detection of the micro-constituents. mdpi.com The mass spectrometer provides molecular weight and fragmentation information, which is essential for the tentative identification of these low-abundance compounds. researchgate.netmdpi.com This integrated approach is a powerful tool for in-depth chemical profiling of natural product extracts.

Spectroscopic and Scattering Methodologies

Spectroscopic techniques are fundamental for the structural characterization of monoammonium glycyrrhizinate hydrate and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of complex molecules like glycyrrhizic acid, the parent compound of this compound. nih.govresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms within the molecule can be determined. cabidigitallibrary.orgniif.huiosrphr.org

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the different types of protons and carbons present in the molecule. researchgate.netchemicalbook.com For example, the ¹H NMR spectrum of glycyrrhizic acid shows characteristic signals for its seven methyl groups. niif.hu

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. cabidigitallibrary.orgiosrphr.org These experiments allow for the assignment of all proton and carbon signals and confirm the structure of the triterpenoid backbone and the attached sugar moieties. niif.huiosrphr.org High-resolution NMR, utilizing powerful magnets (e.g., 600 MHz), is often necessary to resolve the complex spectra of these large molecules. researchgate.net

Table 2: Key NMR Data for the Structural Elucidation of Glycyrrhizic Acid

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Provides information on the types and number of protons. | niif.huresearchgate.net |

| ¹³C NMR | Provides information on the types and number of carbon atoms. | niif.huresearchgate.net |

| COSY | Identifies proton-proton couplings (connectivity). | cabidigitallibrary.orgniif.hu |

| HSQC/HMQC | Correlates directly bonded protons and carbons. | cabidigitallibrary.orgiosrphr.org |

| HMBC | Correlates protons and carbons separated by multiple bonds, establishing long-range connectivity. | cabidigitallibrary.orgiosrphr.org |

UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopies are valuable tools for studying the formation of complexes and intermolecular interactions involving glycyrrhizic acid and its salts.

UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the molecule. For instance, the degradation of monoammonium glycyrrhizinate in solution can be tracked by observing the decrease in absorbance at its maximum absorption wavelength, which is around 256 nm. researchgate.net Changes in the absorption spectrum can also indicate the ionization state of the molecule at different pH values. researchgate.net

FT-IR spectroscopy provides information about the functional groups present in a molecule and how they are affected by interactions with other substances. researchgate.netchemicalbook.com The FT-IR spectrum of glycyrrhizic acid shows characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. researchgate.netjnsbm.orgresearchgate.net When glycyrrhizic acid forms a complex with another molecule, shifts in the positions of these absorption bands can be observed, confirming the formation of intermolecular bonds. jnsbm.orgnih.gov

Table 3: Characteristic FT-IR Absorption Bands of Glycyrrhizic Acid

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Free OH | ~3431 | researchgate.net |

| C=O (Carboxylic Acid) | ~1731 | researchgate.net |

| C=O (Ketone) | ~1647-1655 | researchgate.netjnsbm.org |

| C-O-C (Ether) | ~1046-1053 | researchgate.netjnsbm.org |

Dynamic Light Scattering (DLS) for Particle Size, Polydispersity Index, and Zeta Potential Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension. researchgate.net The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. nih.gov Smaller particles move more rapidly, while larger particles move more slowly. nih.gov When a laser illuminates the particles, the scattered light intensity fluctuates over time. DLS analyzes these fluctuations to calculate the diffusion coefficient of the particles, and from this, the hydrodynamic radius is determined using the Stokes-Einstein equation. nih.govnih.gov

In addition to particle size, DLS provides the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in a sample. nih.gov A PDI value below 0.1 indicates a monodisperse sample (highly uniform particle size), while values between 0.1 and 0.25 suggest a narrow size distribution. nih.govnih.gov The zeta potential, another critical parameter, is determined by electrophoretic light scattering (ELS), often performed with the same instrument. nih.gov It measures the magnitude of the electrostatic charge on the particle surface, providing an indication of the colloidal system's stability. researchgate.netnih.gov

In the study of this compound, light scattering measurements have been crucial in understanding its aggregation behavior in aqueous solutions, which is highly dependent on pH. nih.govresearchgate.net As a bola-type amphiphilic molecule, its solubility and tendency to form micelles are governed by the ionization of its carboxylic acid groups. nih.gov Research has shown that Monoammonium glycyrrhizinate is poorly soluble below pH 4.5 but forms micelles in weakly acidic conditions (pH 5 to 6). nih.gov However, as the pH increases towards neutral (pH 7), the ionization of the carboxylic acid groups increases the molecule's hydrophilicity, which is disadvantageous for micelle formation. nih.govresearchgate.net Light scattering measurements did not reveal a clear critical micelle concentration (CMC) in a pH 7 buffer, corresponding with surface tension measurements where the CMC was also not defined at this pH. nih.govresearchgate.net

| pH of Buffer Solution | Aggregation Behavior of Monoammonium Glycyrrhizinate | Critical Micelle Concentration (CMC) |

|---|---|---|

| 5 | Forms micelles | 1.5 mmol L⁻¹ nih.govresearchgate.net |

| 6 | Forms micelles | 3.7 mmol L⁻¹ nih.govresearchgate.net |

| 7 | Aggregation is limited; clear CMC not defined by light scattering or surface tension methods nih.govresearchgate.net | Not Determined nih.govresearchgate.net |

Small Angle X-ray Scattering (SAXS) for Micellar and Aggregate Structure Determination

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, shape, and size of particles in a sample, whether in solid or liquid form. mdpi.com The method involves directing a collimated beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles (typically 0.1-10 degrees). The resulting scattering pattern is a function of the electron density differences within the sample, providing information about the average particle size, shape, distribution, and internal structure. mdpi.com For surfactant studies, SAXS is ideally suited to characterize the structure of micelles and other self-assembled aggregates in solution. mdpi.com

In research on Monoammonium glycyrrhizinate, SAXS experiments have been employed to confirm the structure of its aggregates in solution. nih.gov These experiments verified that in a pH 5 buffer, Monoammonium glycyrrhizinate self-assembles into rod-like micelles. nih.govresearchgate.net This finding is consistent with data from other techniques and reinforces the understanding that the compound's aggregation behavior is pH-dependent, favoring the formation of ordered structures in weakly acidic environments. nih.gov

Fluorescence Intensity Measurements for Membrane Fluidity

Fluorescence intensity measurements are a sensitive spectroscopic method used to investigate the properties of cellular membranes, including membrane fluidity. This technique often utilizes fluorescent probes, such as Laurdan, which are molecules that insert into the lipid bilayer of a membrane. The fluorescence emission spectrum of these probes is sensitive to the physical state of the surrounding lipids. Changes in membrane fluidity, which relate to the viscosity of the lipid bilayer and the mobility of fatty acyl chains, alter the probe's fluorescence properties (e.g., emission wavelength and intensity). By measuring these changes, researchers can infer alterations in membrane fluidity induced by external compounds or environmental conditions.

Monoammonium glycyrrhizinate is known to possess membrane-protective effects. Its interaction with cell membranes can lead to a decrease in membrane fluidity and permeability. This is attributed to the interaction between the compound and membrane components like unsaturated fatty acids and proteins, which can lead to a stabilization of the membrane structure. While direct studies using specific fluorescent probes to quantify the effect of this compound on membrane fluidity are not detailed in the provided search results, its established role in protecting membranes and regulating their properties suggests a significant impact on their biophysical characteristics, including fluidity.

Microscopic Imaging Techniques

Confocal Laser Scanning Microscopy (CLSM) for Intracellular Localization and Uptake Studies

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional images of specimens. nih.gov It uses a focused laser beam to scan a sample point-by-point, and a pinhole aperture to reject out-of-focus light, resulting in images with enhanced contrast and optical sectioning capabilities. nih.gov CLSM is widely used in cell biology to visualize the intracellular localization of fluorescently-labeled molecules, such as drugs, nanoparticles, and proteins, to study their uptake, trafficking, and distribution within cells.

CLSM has been effectively used to study the cellular uptake of nanoparticles modified with glycyrrhizic acid, the parent compound of Monoammonium glycyrrhizinate. nih.gov In one study, glycyrrhizic acid-modified chitosan (B1678972) nanoparticles, labeled with the fluorescent dye rhodamine B isothiocyanate, were incubated with liver cells. nih.gov CLSM imaging revealed that hepatocytes (parenchymal liver cells) captured 4.9 times more of these modified nanoparticles compared to non-parenchymal liver cells. nih.gov This demonstrated a selective uptake into hepatocytes, highlighting the role of glycyrrhizic acid in targeting specific liver cells. nih.gov Such studies underscore the utility of CLSM in visually confirming and quantifying the cellular interactions and targeting efficiency of glycyrrhizic acid-based delivery systems. nih.gov

Histopathological Evaluation of Tissue Damage and Cellular Morphology

Histopathological evaluation is a cornerstone technique in biomedical research that involves the microscopic examination of tissue to study the manifestations of disease or the effects of a chemical compound. This process typically includes fixing the tissue, embedding it, slicing it into thin sections, staining it with specific dyes (like hematoxylin (B73222) and eosin), and examining the cellular and tissue architecture under a microscope. This evaluation can reveal changes such as inflammation, cell death (necrosis or apoptosis), fibrosis, and alterations in cellular morphology, providing critical insights into a substance's effect on tissues.

The protective effects of Monoammonium glycyrrhizinate have been assessed through histopathological evaluations in various models of tissue injury. In studies of drug-induced liver injury, treatment with Monoammonium glycyrrhizinate has been shown to mitigate tissue damage. Similarly, in models of myocardial ischemic injury, its administration resulted in a protective effect on cardiac tissue, which would be confirmed by observing reduced cellular damage and inflammation in histopathological sections. Furthermore, in research on diabetic neuropathy, Monoammonium glycyrrhizinate demonstrated an ability to counteract the pathological changes induced by high glucose, suggesting a preservation of normal cellular morphology in nerve tissues. These evaluations are crucial for understanding the compound's therapeutic potential by visually confirming its impact at the cellular and tissue levels.

Structure Activity Relationship Studies and Computational Chemistry Applications

Comparative Analysis of Monoammonium Glycyrrhizinate Hydrate (B1144303) with Other Glycyrrhizinates (e.g., Diammonium Glycyrrhizinate, Magnesium Isoglycyrrhizinate)

Monoammonium glycyrrhizinate (MONO) is one of several glycyrrhizinate salts used for their biological activities. Comparative studies against other salts, such as diammonium glycyrrhizinate (DIAM) and magnesium isoglycyrrhizinate (MAGN), reveal important differences in their profiles, despite their structural similarities. nih.govresearchgate.net

From a structural standpoint, MONO is the monoammonium salt of 18α-glycyrrhizic acid. nih.govresearchgate.net DIAM is recognized as a mixture of the 18α and 18β stereoisomers, while MAGN is the magnesium salt of the 18α-glycyrrhizic acid stereoisomer. nih.govresearchgate.net These subtle differences in salt form and stereochemistry can influence their pharmacokinetic and pharmacodynamic properties.

A study comparing their hepatoprotective effects found that both DIAM and MAGN demonstrated superior bioavailability and liver-protective capabilities compared to MONO. nih.gov All three compounds work to mitigate liver inflammation, in part by activating the Nrf-2 pathway, which helps to strengthen liver cell membranes and improve hepatic function. nih.gov However, their effectiveness and underlying mechanisms show differentiation. Cellular metabolomics studies on normal human liver cells (LO2) revealed that MAGN enhances antioxidant components, making it potentially more suitable for drug-induced liver injury. nih.govnih.gov In contrast, DIAM was suggested to be a more appropriate candidate for addressing conditions like non-alcoholic fatty liver disease and viral hepatitis. nih.govnih.gov

| Compound | Chemical Distinction | Comparative Bioavailability/Efficacy | Noted Mechanistic Advantage |

|---|---|---|---|

| Monoammonium Glycyrrhizinate (MONO) | Monoammonium salt of 18α-glycyrrhizic acid. nih.gov | Lower bioavailability and hepatoprotective profile compared to DIAM and MAGN. nih.gov | Activates Nrf-2 pathway to mitigate inflammation. nih.gov |

| Diammonium Glycyrrhizinate (DIAM) | A mixture of 18α and 18β ammonium (B1175870) glycyrrhizinate. nih.gov | Superior bioavailability and hepatoprotective profile compared to MONO. nih.gov | Suggested to be more suitable for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis. nih.gov |

| Magnesium Isoglycyrrhizinate (MAGN) | Magnesium salt of 18α-glycyrrhizic acid stereoisomer. nih.gov | Superior bioavailability and hepatoprotective profile compared to MONO. nih.gov | Augments antioxidant components, favoring use in drug-induced liver injury (DILI). nih.gov |

Investigation of Glycyrrhetinic Acid Aglycone and its Derivatives on Biological Activity

Monoammonium glycyrrhizinate is a prodrug that is hydrolyzed by gut microbiota into its active metabolite, 18β-glycyrrhetinic acid (GA). nih.govmdpi.com GA itself is a potent biologically active molecule, exhibiting a wide range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. nih.govrsc.orgnih.gov The structure of GA, a pentacyclic triterpenoid (B12794562), serves as a versatile scaffold for chemical modifications aimed at enhancing its therapeutic properties. nih.govingentaconnect.com

Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the GA molecule can significantly alter its biological profile. nih.govingentaconnect.com

Modifications at the C-3 and C-30 positions: The hydroxyl group at C-3 and the carboxylic acid group at C-30 are crucial for activity and are common sites for modification. nih.gov For instance, creating ester or amide derivatives at these positions has been a strategy to improve activity. nih.gov

Stereochemistry at C-18: The β-isomer of GA (18β-GA) is the natural form. It can be isomerized to the α-isomer (18α-GA), and these stereoisomers often exhibit different biological activities. nih.gov For example, in studies of anticancer activity, the 18α-epimer of a glycyrrhetinic acid monoglucuronide (GAMG) derivative showed superior anticancer activity compared to its 18β-epimer. nih.gov

Glycoside Chain Modifications: In the parent compound, glycyrrhizin (B1671929), altering the sugar moiety can drastically change its activity. The introduction of 2-acetamido-β-d-glucopyranosylamine into the glycoside chain of glycyrrhizin resulted in a tenfold increase in anti-SARS-CoV activity compared to the original molecule. nih.gov Conversely, the removal of the sugar portion to yield GA is critical for some activities, as GA itself has no thrombin inhibiting activity, indicating the carbohydrate moiety is essential for that specific interaction. nih.gov

These studies underscore the importance of the GA scaffold in medicinal chemistry, allowing for the development of numerous derivatives with tailored and enhanced biological effects for various therapeutic targets. rsc.org

In Silico Modeling Approaches

Computational chemistry has become an indispensable tool for elucidating the mechanisms of action of monoammonium glycyrrhizinate and for guiding the design of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like glycyrrhizic acid or glycyrrhetinic acid) when bound to a second (a receptor, typically a protein), forming a stable complex. sarpublication.com This method estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and visualizes the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. japsonline.com

Numerous docking studies have been performed to investigate the interaction of glycyrrhizic acid (GL) and its aglycone, glycyrrhetinic acid (GA), with various biological targets. These studies provide insights into their potential mechanisms of action against different diseases. For example, docking studies have shown that GL and GA can bind to key proteins involved in viral replication, inflammation, and cancer. nih.govjapsonline.commdpi.com A study investigating antiviral properties found that GL had a high binding energy of -10.307 kcal/mol with the spike receptor-binding domain of a respiratory virus. japsonline.com Another study targeting the epidermal growth factor receptor (EGFR) in cancer research found that a derivative, 18α-GAMG, bound effectively to EGFR via six hydrogen bonds and one charge interaction, correlating with its observed anticancer activity. nih.gov

| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Glycyrrhizic Acid (GL) | Spike Receptor Binding Domain (SARS-CoV-2) | 6LZG | -10.307 | LYS | japsonline.com |

| Glycyrrhizic Acid (GL) | Cyclooxygenase-2 (COX-2) | Not Specified | -7.7 | Tyr385, Tyr348 | sarpublication.com |

| 18α-GAMG (GA derivative) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Not Specified | Involved six hydrogen bonds | nih.gov |

| Glycyrrhetinic Acid (GA) | Estrogen Receptor-α (ER-α) | 1ERE | +14.57 (unfavorable) | Steric bumps noted | biotech-asia.org |

| Glycyrrhizic Acid (GL) | Inducible Nitric Oxide Synthase (iNOS) | Not Specified | -10.510 | PRO122, TRP194, ARG199, etc. | mdpi.com |